CO2 Fixation Selectivity: Trimethylsilyl Isocyanate vs. Alternative C1 Building Block Outcomes
In the reaction of low-coordinate Fe silylamide complexes with CO2, trimethylsilyl isocyanate is formed with high selectivity as the sole isocyanate product, whereas analogous reactions with non-silylated amides or under different conditions often yield carbodiimides, metal isocyanato complexes, or silyl ethers as side products . Kinetic studies reveal that this is a two-stage process, with the presence of a single equivalent of THF influencing the rates of both steps and enabling selective isocyanate formation over alternative pathways .
| Evidence Dimension | Product selectivity in CO2 fixation |
|---|---|
| Target Compound Data | 82% yield of trimethylsilyl isocyanate (selective formation at -50 °C under 1 atm CO2 within 5 min) |
| Comparator Or Baseline | Non-silylated amide reactions with CO2: mixture of carbodiimides, metal isocyanato complexes, silyl ethers |
| Quantified Difference | Selective formation of TMS-NCO vs. complex product mixtures (quantified yield advantage: 82% isolated yield for TMS-NCO under optimized conditions) |
| Conditions | Reaction of dititanium dihydride complex with CO2 (1 atm) at -50 °C for 5 min |
Why This Matters
This demonstrates that TMS-NCO enables selective CO2 incorporation into organic frameworks, a capability not replicable with standard isocyanates, making it essential for carbon capture utilization (CCU) research and sustainable chemistry applications.
